Furan ethyl agonist
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Overview
Description
Furan ethyl agonist is a compound belonging to the furan family, which is characterized by a five-membered aromatic ring containing one oxygen atom Furan derivatives are known for their wide range of biological and pharmacological activities
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of furan ethyl agonist typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds in the presence of an acid catalyst. Another method involves the use of gold-catalyzed cycloisomerization of diols and triols to form the furan ring .
Industrial Production Methods: Industrial production of this compound often employs scalable methods such as the palladium-catalyzed cycloisomerization of enyne acetates. This method allows for the efficient production of 2,5-disubstituted furans in high yields . The use of heterogeneous catalysts, such as gold nanoparticles supported on titanium dioxide, has also been explored for large-scale production .
Chemical Reactions Analysis
Types of Reactions: Furan ethyl agonist undergoes various types of chemical reactions, including:
Oxidation: Furan derivatives can be oxidized to form furanones or other oxygenated products.
Reduction: Reduction of this compound can lead to the formation of dihydrofuran derivatives.
Substitution: Electrophilic substitution reactions can occur at the furan ring, leading to the formation of substituted furans.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Electrophilic reagents such as halogens and nitrating agents are used for substitution reactions.
Major Products Formed:
Oxidation: Furanones and other oxygenated derivatives.
Reduction: Dihydrofuran derivatives.
Substitution: Substituted furans with various functional groups.
Scientific Research Applications
Furan ethyl agonist has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Industry: Utilized in the production of resins, agrochemicals, and pharmaceuticals.
Mechanism of Action
The mechanism of action of furan ethyl agonist involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to specific receptors or enzymes, leading to the modulation of various biological processes. The exact molecular targets and pathways involved are still under investigation, but studies suggest that it may interact with cellular signaling pathways involved in inflammation and cell proliferation .
Comparison with Similar Compounds
Furan ethyl agonist can be compared with other similar compounds, such as:
Furan: The simplest member of the furan family, known for its reactivity and wide range of applications.
2-Furoic Acid: A furan derivative with antimicrobial properties.
5-Hydroxymethylfurfural: A furan derivative used in the production of bio-based chemicals.
Uniqueness: this compound is unique due to its specific chemical structure and the presence of an ethyl group, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C24H20O4 |
---|---|
Molecular Weight |
372.4 g/mol |
IUPAC Name |
4-[4-ethyl-2,5-bis(4-hydroxyphenyl)furan-3-yl]phenol |
InChI |
InChI=1S/C24H20O4/c1-2-21-22(15-3-9-18(25)10-4-15)24(17-7-13-20(27)14-8-17)28-23(21)16-5-11-19(26)12-6-16/h3-14,25-27H,2H2,1H3 |
InChI Key |
NOPKPJCBQWSGMU-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(OC(=C1C2=CC=C(C=C2)O)C3=CC=C(C=C3)O)C4=CC=C(C=C4)O |
Origin of Product |
United States |
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